molecular formula C8H11Cl2N7O3 B14761343 UCD74A Hydrochloride

UCD74A Hydrochloride

Cat. No.: B14761343
M. Wt: 324.12 g/mol
InChI Key: DAXTZYIVXWPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCD74A Hydrochloride is a cell-impermeant homolog of UCD38B and acts as an inhibitor of urokinase plasminogen activator (uPA). This compound is primarily used in scientific research due to its specific inhibitory properties.

Preparation Methods

The exact synthetic routes and reaction conditions are proprietary and often customized by specialized chemical synthesis companies . Industrial production methods are not widely documented, but they generally involve large-scale synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

UCD74A Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UCD74A Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in cellular studies to inhibit urokinase plasminogen activator, which plays a role in cell migration and tissue remodeling.

    Medicine: Investigated for its potential therapeutic effects in conditions where inhibition of urokinase plasminogen activator is beneficial, such as cancer metastasis.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

UCD74A Hydrochloride exerts its effects by inhibiting urokinase plasminogen activator, which is involved in the conversion of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby affecting processes like cell migration and tissue remodeling. The molecular targets include the active site of urokinase plasminogen activator and associated pathways .

Comparison with Similar Compounds

UCD74A Hydrochloride is similar to other inhibitors of urokinase plasminogen activator, such as UCD38B. it is unique due to its cell-impermeant nature, which restricts its action to extracellular targets. This makes it particularly useful in studies where selective inhibition of extracellular urokinase plasminogen activator is required .

Similar Compounds

  • UCD38B
  • Amiloride derivatives
  • Other urokinase plasminogen activator inhibitors

Properties

Molecular Formula

C8H11Cl2N7O3

Molecular Weight

324.12 g/mol

IUPAC Name

2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H

InChI Key

DAXTZYIVXWPBGS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl

Origin of Product

United States

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